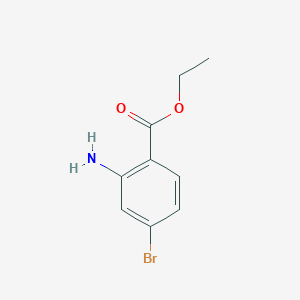

Ethyl 2-amino-4-bromobenzoate

Vue d'ensemble

Description

Ethyl 2-amino-4-bromobenzoate is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of benzoic acid, where the ethyl ester group is attached to the carboxyl group, and the amino and bromine substituents are located at the 2 and 4 positions, respectively

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl 2-amino-4-bromobenzoate can be synthesized through several methods. One common approach involves the bromination of ethyl 2-aminobenzoate. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 4-position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale bromination processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 2-amino-4-bromobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or nitric acid.

Common Reagents and Conditions:

Substitution: Sodium ethoxide in ethanol for alkoxide substitution.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Oxidation: Potassium permanganate in aqueous solution.

Major Products:

Substitution: Ethyl 2-amino-4-alkoxybenzoate.

Reduction: Ethyl 2-amino-4-aminobenzoate.

Oxidation: Ethyl 2-nitro-4-bromobenzoate.

Applications De Recherche Scientifique

Organic Synthesis

Overview:

Ethyl 2-amino-4-bromobenzoate is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its reactivity can be exploited to create various derivatives that are essential for pharmaceutical development.

Applications:

- Pharmaceuticals: It plays a crucial role in synthesizing drugs targeting inflammatory diseases and cancer.

- Agrochemicals: The compound is also used in the development of agrochemicals that enhance crop protection.

| Application Area | Specific Uses |

|---|---|

| Pharmaceuticals | Drug synthesis, particularly anti-inflammatory and anticancer agents |

| Agrochemicals | Development of herbicides and pesticides |

Medicinal Chemistry

Overview:

In medicinal chemistry, the compound is investigated for its potential as a building block in drug development. Its structural characteristics allow it to interact with biological targets effectively.

Case Studies:

- Anti-cancer Research: this compound has been studied for its ability to inhibit antiapoptotic Bcl-2 proteins, which are often overexpressed in cancer cells. Research indicates that derivatives of this compound can sensitize resistant cancer cells to traditional therapies like cisplatin .

| Study Reference | Findings |

|---|---|

| Compounds derived from this compound showed increased binding affinity to Bcl-2 proteins and enhanced cytotoxicity against cancer cell lines. |

Biochemical Research

Overview:

The compound is valuable in biochemical studies due to its ability to mimic biologically active molecules. This property allows researchers to explore enzyme interactions and protein binding.

Applications:

- Enzyme Inhibition Studies: It is used to investigate the inhibition mechanisms of various enzymes, contributing to the understanding of metabolic pathways.

| Research Focus | Specific Insights |

|---|---|

| Enzyme Inhibition | This compound has been shown to modulate enzyme activity through competitive inhibition mechanisms. |

Material Science

Overview:

In material science, this compound can be incorporated into polymers and coatings, enhancing their properties.

Applications:

- Polymer Development: The compound improves thermal stability and chemical resistance in polymer matrices.

| Material Type | Enhancement Properties |

|---|---|

| Polymers | Increased thermal stability, improved chemical resistance |

Analytical Chemistry

Overview:

The compound serves as a reagent in various analytical techniques, aiding in the detection and quantification of substances.

Applications:

- Detection Methods: It is employed in chromatographic techniques for the analysis of complex mixtures.

Mécanisme D'action

The mechanism of action of ethyl 2-amino-4-bromobenzoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine and amino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The ethyl ester group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparaison Avec Des Composés Similaires

Ethyl 2-amino-4-bromobenzoate can be compared with similar compounds such as:

Ethyl 2-amino-4-chlorobenzoate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.

Mthis compound: The methyl ester variant, which may have different solubility and reactivity profiles.

Ethyl 2-amino-5-bromobenzoate: Bromine substitution at the 5-position, affecting the compound’s chemical and biological properties.

Uniqueness: this compound is unique due to the specific positioning of the bromine and amino groups, which can influence its reactivity and interactions with biological targets. The ethyl ester group also contributes to its distinct physicochemical properties compared to other similar compounds.

Activité Biologique

Ethyl 2-amino-4-bromobenzoate, with the molecular formula C9H10BrNO2, is a benzoic acid derivative notable for its diverse biological activities and applications in medicinal chemistry and agrochemicals. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an ethyl ester group attached to the carboxyl group of benzoic acid, with an amino group at the 2-position and a bromine atom at the 4-position on the benzene ring. This unique substitution pattern influences its reactivity and biological interactions, making it a significant compound in organic synthesis and medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The amino group can form hydrogen bonds with enzyme active sites, potentially inhibiting enzymatic activity.

- Receptor Binding : The compound may bind to specific receptors, influencing various physiological processes.

- Lipophilicity : The ethyl ester enhances the compound's lipophilicity, aiding in membrane permeability and bioavailability.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound demonstrated significant inhibition zones in disc diffusion assays, suggesting potent antibacterial properties .

Anticancer Activity

This compound has been investigated for its potential anticancer effects. In vitro studies revealed that it could inhibit the growth of various cancer cell lines. The compound's structural similarity to other bioactive molecules suggests a potential role in cancer therapeutics .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 2-amino-4-chlorobenzoate | C9H10ClNO2 | Chlorine substitution affects reactivity |

| Methyl 2-amino-5-bromobenzoate | C9H10BrN | Variation in bromine position alters biological activity |

| Ethyl 3-amino-4-bromobenzoate | C9H10BrNO2 | Different amino group position affects binding affinity |

This table illustrates how variations in substitution can lead to different biological activities and reactivities among these compounds.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various derivatives of benzoic acid, including this compound. Results indicated that this compound exhibited strong activity against multiple pathogens, reinforcing its potential as a lead candidate for developing new antimicrobial agents .

Investigation into Anticancer Properties

Another investigation focused on the anticancer potential of this compound. The study employed various cancer cell lines to assess cytotoxicity and found that the compound induced apoptosis in a dose-dependent manner. These findings highlight its promise as a therapeutic agent against cancer .

Propriétés

IUPAC Name |

ethyl 2-amino-4-bromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZNZIJUVSOCRDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.